8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(4-Chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine core. Key structural features include:
- Positions 1 and 7: Methyl groups, which may reduce metabolic degradation and enhance steric stability.
Properties
IUPAC Name |
6-(4-chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-14-13-27-17-18(23-20(27)28(14)16-5-3-15(22)4-6-16)24(2)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h3-6,13H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQNAZYSLGMNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CCN5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an imidazo[2,1-f]purine core with various substituents that enhance its biological properties. The presence of a 4-chlorophenyl group and a morpholinoethyl substituent are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H24ClN5O3 |
| CAS Number | 896835-45-3 |
| Molecular Weight | 373.85 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor by binding to the active sites or allosteric sites of target enzymes. This interaction can lead to altered cellular signaling pathways and modulation of various physiological processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related imidazopurines can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose ranges .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies have indicated that it may inhibit key enzymes involved in cancer metabolism and proliferation:
- Xanthine oxidase inhibition has been noted in similar compounds with IC50 values ranging from 20 to 30 µM .
Antimicrobial Activity
The compound's antibacterial properties have also been explored. Similar derivatives have demonstrated moderate to strong activity against various bacterial strains:
- Antibacterial Screening Results :
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
Case Studies
Several studies have evaluated the biological activity of related compounds with promising results:
- Synthesis and Evaluation : A study synthesized several imidazopurines and assessed their anticancer effects on various cell lines, demonstrating a correlation between structural modifications and enhanced biological activity .
- Docking Studies : Molecular docking simulations have suggested that the compound can effectively bind to target proteins involved in cancer progression, providing insights into its potential therapeutic applications .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant anticancer properties. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study:
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. Further research is needed to explore its efficacy in vivo.
Antiviral Properties
The compound's structure suggests potential antiviral activity against various viruses. Preliminary studies have indicated that it may inhibit viral replication by interfering with viral enzyme functions.
Data Table: Potential Antiviral Activity
| Virus Type | Mechanism of Action | Reference |
|---|---|---|
| HIV | Inhibition of reverse transcriptase | |
| HCV | Interference with NS5B polymerase | |
| Influenza Virus | Modulation of host cell signaling |
Building Block in Organic Synthesis
Due to its complex structure, this compound serves as a valuable intermediate in the synthesis of other biologically active compounds.
Synthesis Pathway Example:
The synthesis typically involves multi-step organic reactions that allow for the introduction of various substituents to tailor the compound's properties for specific applications.
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to alterations in cellular metabolism and has implications for diseases such as diabetes and obesity.
Case Study:
Studies have shown that this compound effectively inhibits certain kinases involved in cancer metabolism, suggesting its potential use as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs and their biological activities, based on the provided evidence:
Key Research Findings and Implications
Impact of Halogen Substitution
- 4-Chlorophenyl vs.
- Chloro Position : Ortho-substituted chloro groups (e.g., 3-chloro-4-methylphenyl in ) may reduce activity due to steric clashes, whereas para-substitution optimizes target engagement .
Role of Position 3 Substituents
- Morpholinoethyl Chain: The morpholine group in the target compound enhances solubility and may interact with polar residues in PDE4B or kinase active sites, as seen in related compounds .
- Ethoxyethyl vs.
Scaffold Modifications
- Imidazo vs. Pyrazino/Pyrido Cores: Pyrazino and pyrido derivatives (e.g., ) show altered binding kinetics due to expanded ring systems, but the imidazo core remains preferred for kinase/receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
